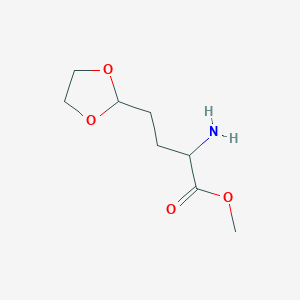

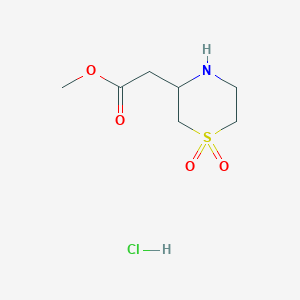

![molecular formula C12H10N4O B1436479 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-75-9](/img/structure/B1436479.png)

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

説明

“1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound containing a pyrazolopyrimidine core . This compound is part of a class of nitrogen-containing heterocycles that are widely distributed in nature and are related to purines . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves an intermolecular condensation reaction of aminocyanopyrazole through refluxing in formic acid . The resulting compound is then heated in phosphorus oxychloride . This process is part of a broader class of reactions known as ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of this compound is related to the structure of purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings . In silico docking of a derivative of this compound demonstrated that it forms two hydrogen bonds with Ala213 and Pro214, in addition to seven hydrophobic interactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader class of reactions involving pyrazolopyrimidines . These reactions often involve the formation of new heterocyclic derivatives .

科学的研究の応用

Cancer Treatment: Protein Kinase Inhibition

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promise as protein kinase inhibitors in cancer therapy . These compounds can selectively inhibit protein kinases, which are crucial for cell growth, differentiation, migration, and metabolism. By targeting these enzymes, such derivatives can exert anticancer effects through various mechanisms, potentially offering a more selective approach compared to conventional chemotherapy.

Anticancer Drug Design

The structural similarity of pyrazolo[3,4-d]pyrimidin-4-one to purines makes it a valuable scaffold in medicinal chemistry. Modifications of this core structure have led to the development of novel compounds with higher selectivity and potency as anticancer agents . The design of these derivatives often involves structure-activity relationship studies to optimize their therapeutic potential.

Synthetic Pathways for Anticancer Agents

Researchers have developed synthetic pathways to construct pyrazolo[3,4-d]pyrimidin-4-one derivatives. These methods include the synthesis of key intermediates followed by cyclization reactions to form the desired pyrimidine ring . Such synthetic strategies are crucial for producing novel compounds for further biological evaluation.

Biological Activity Profiling

The pyrazolo[3,4-d]pyrimidin-4-one core is a versatile structure that can be modified to produce compounds with a range of biological activities. Studies have focused on profiling these activities to identify potential applications in treating various diseases beyond cancer, such as inflammatory and neurological disorders .

Molecular Targeted Therapies

Molecular targeted therapies represent a significant advancement in cancer treatment. Pyrazolo[3,4-d]pyrimidin-4-one derivatives can be designed to target specific receptors and signaling pathways involved in tumor growth, offering a strategy to develop drugs with fewer side effects and improved efficacy .

Enzyme Inhibition for Metabolic Disorders

Beyond oncology, pyrazolo[3,4-d]pyrimidin-4-one derivatives have the potential to inhibit enzymes involved in metabolic disorders. By targeting key enzymes, these compounds could provide therapeutic benefits for conditions like diabetes and obesity .

Development of Selective Kinase Inhibitors

The quest for selective kinase inhibitors is ongoing, and pyrazolo[3,4-d]pyrimidin-4-one derivatives are at the forefront of this research. Their ability to inhibit specific kinases with minimal off-target effects makes them candidates for the development of next-generation kinase inhibitors .

Chemical Biology Tools

In chemical biology, pyrazolo[3,4-d]pyrimidin-4-one derivatives can serve as tools to probe biological systems. They can help elucidate the role of protein kinases in various cellular processes, aiding in the understanding of disease mechanisms and the identification of new therapeutic targets .

作用機序

Target of Action

The primary target of 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .

Mode of Action

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it inhibits the actions of MCH, leading to changes in food intake and mood regulation .

Biochemical Pathways

The compound’s interaction with the MCHR1 receptor affects the biochemical pathways related to food intake and mood regulation . .

Result of Action

The molecular and cellular effects of 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one’s action are primarily related to its antagonistic effect on the MCHR1 receptor . This leads to changes in food intake and mood regulation . .

将来の方向性

Pyrazolopyrimidines, including “1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, have received great attention due to their biological and pharmacological activities . Future research may focus on further exploring the therapeutic potential of these compounds, including their potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents .

特性

IUPAC Name |

1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNSZGRPBAHKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

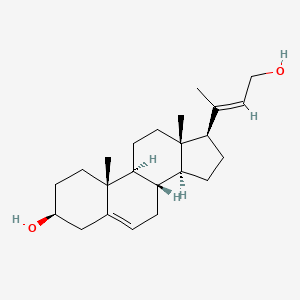

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

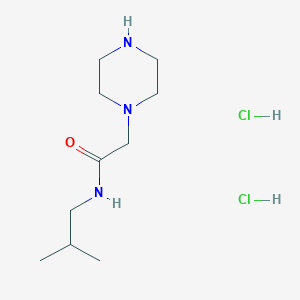

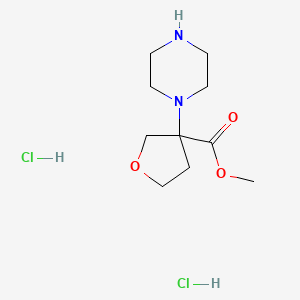

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

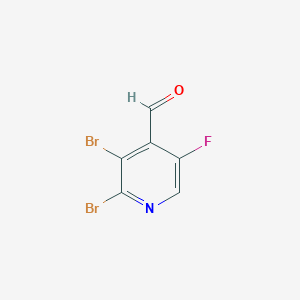

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)

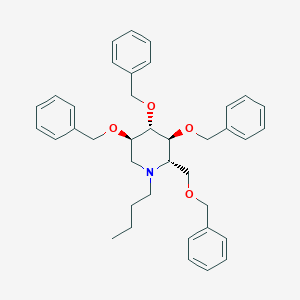

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)